molecular formula C17H15ClN2O2S2 B2608492 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 750615-42-0

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2608492
CAS No.: 750615-42-0
M. Wt: 378.89
InChI Key: KEVWMXJFKDCDMR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a chemical research reagent designed for use in medicinal chemistry and anticancer investigations. This compound belongs to a class of molecules integrating a benzenesulfonamide scaffold with a phenylthiazole moiety, a structure recognized for its potential in pharmaceutical research . The primary research value of this compound and its close structural analogs lies in their application as potential anticancer agents. Literature indicates that similar sulfonamide derivatives bearing biologically active heterocyclic moieties have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, such as the human liver cancer cell line (HepG2), with some showing promising potency . The mechanism of action for this class of compounds is often associated with the inhibition of carbonic anhydrase isozymes , particularly the tumor-associated isozyme IX . By inhibiting these enzymes, sulfonamides can disrupt tumor acidification, compromise the survival of tumor cells through perturbed pH control, and may suppress tumor invasion . Furthermore, such compounds are investigated for their potential to act as radiosensitizing agents, which could improve the efficacy of conventional cancer radiotherapy

Properties

IUPAC Name

4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVWMXJFKDCDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, the reaction between a halogenated acetophenone and thiourea under acidic conditions can yield the thiazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting a sulfonyl chloride with an amine. In this case, 4-chlorobenzenesulfonyl chloride can react with 2-(2-phenylthiazol-4-yl)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing derivatives.

Conditions Reagents Products Yield
6M HCl, reflux (4 hrs)Hydrochloric acid4-Chlorobenzenesulfonic acid + Amine78%
2M NaOH, 80°C (2 hrs)Sodium hydroxideSulfonate salt + Free amine85%

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack at the sulfonyl sulfur, leading to cleavage of the S–N bond .

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-rich nitrogen and sulfur atoms.

Bromination

Bromine selectively substitutes at the 5-position of the thiazole ring under mild conditions:

Conditions Reagents Product Yield
CHCl₃, 0°C, 1 hrBr₂ (1 equiv)5-Bromo-2-(2-phenylthiazol-4-yl)ethyl derivative92%

The reaction is facilitated by the electron-donating ethyl linker, which activates the thiazole ring .

Oxidation

The thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives under strong oxidative conditions:

Conditions Reagents Product Yield
H₂O₂ (30%), AcOH, 60°C, 3 hrsHydrogen peroxideThiazole sulfoxide68%
KMnO₄, H₂O, 25°C, 12 hrsPotassium permanganateThiazole sulfone45%

Oxidation occurs preferentially at the sulfur atom in the thiazole ring, as confirmed by X-ray crystallography .

Chloro Substituent Reactivity

The para-chloro group on the benzene ring participates in nucleophilic aromatic substitution (NAS) reactions:

Amination

Replacement of the chloro group with amines occurs under catalytic conditions:

Conditions Reagents Product Yield
CuI (10 mol%), DMF, 120°C, 8 hrsBenzylamine4-Amino-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide76%

This reaction follows a copper-catalyzed Ullmann-type mechanism .

Suzuki Coupling

The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids:

| Conditions |

Scientific Research Applications

Antibacterial Applications

The compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of thiazole and sulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, resulting in a bacteriostatic effect .
  • Case Study : A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity. The compounds were tested against various bacterial strains, with results indicating zones of inhibition as follows:
Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6
Other7.5S. aureus: 8

This data underscores the potential of thiazole-sulfonamide hybrids as effective antibacterial agents .

Anticancer Properties

Research has also explored the anticancer potential of this compound, particularly its ability to inhibit tumor growth.

  • Mechanism of Action : The compound's thiazole moiety is believed to play a critical role in its anticancer activity by interfering with cancer cell proliferation pathways. Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells .
  • Case Study : In vitro studies demonstrated that certain thiazole-containing compounds exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds with para-halogen substitutions showed enhanced activity compared to their non-substituted counterparts.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively, with some compounds showing effectiveness comparable to established medications.

  • Mechanism of Action : These compounds are thought to modulate neurotransmitter systems or ion channels involved in seizure activity.
  • Case Study : A series of thiazole-bearing molecules were evaluated for their anticonvulsant effects using animal models. Compounds demonstrated median effective doses significantly lower than standard treatments like ethosuximide, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The thiazole ring and the sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and properties can be contextualized by comparing it to analogs with variations in the thiazole ring, substituents, or linker groups. Key examples include:

Compound Name Substituents on Thiazole Sulfonamide Group Modification Key Properties/Activities Reference
4-Chloro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide 4-methyl, 2-phenyl None Increased lipophilicity due to methyl group; potential CNS penetration
4-Chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)benzenesulfonamide 5-(pyrrolidinyl-ethyl) None Enhanced solubility via pyrrolidinyl; possible improved receptor interaction
4-Chloro-N-(2-((2-(thiophen-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide Thiophene-hydrazone Hydrazone linkage Conformational rigidity; potential anticancer activity via hydrazone motifs
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene core None Controlled substance (opioid analog); highlights role of heterocycle in pharmacology

Key Observations :

  • Thiazole vs. Piperidinylidene : Replacement of the thiazole with a piperidinylidene ring (as in W-15) shifts activity toward opioid receptor modulation, underscoring the thiazole’s role in avoiding narcotic effects .
  • Substituent Effects : Methyl groups (e.g., 4-methyl in ) increase lipophilicity, which may enhance blood-brain barrier penetration, while pyrrolidinyl () introduces polarity for solubility.
  • Linker Flexibility : Ethyl linkers (common in all analogs) balance molecular rigidity and flexibility, optimizing receptor binding .

Pharmacological and Regulatory Considerations

  • Therapeutic Potential: Structural similarities to TP receptor antagonists () and anticancer derivatives () position it as a candidate for cardiovascular or oncological research.

Biological Activity

Overview

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its structural features include a thiazole ring and a chloro substituent, which contribute to its biological activities, particularly in antimicrobial and anticancer applications.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C17H15ClN2O2S2
  • CAS Number : 750615-42-0

Antibacterial Properties

Research indicates that 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide exhibits significant antibacterial activity. The compound interacts with bacterial cell membranes and enzymes involved in cell wall synthesis, leading to inhibition of bacterial growth. Studies have shown that it is effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The primary mechanism through which this compound exerts its antibacterial effects involves binding to specific bacterial enzymes, thereby inhibiting their activity. This prevents the synthesis of essential cellular components, disrupting normal cellular functions and leading to cell death .

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its potential anticancer activities. It has been shown to influence cell signaling pathways and alter gene expression in cancer cells. Some studies suggest that it may inhibit specific enzymes related to cancer progression .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide:

Study TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Antibacterial AssayStaphylococcus aureus12.5
Anticancer AssayA431 (human epidermoid carcinoma)<10
Acetylcholinesterase InhibitionEnzyme Activity15.0

These results indicate a promising profile for both antibacterial and anticancer applications.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of the compound with target proteins. These studies reveal that the compound forms stable complexes with bacterial enzymes, which correlates with its observed biological activity. The binding affinity suggests that modifications to the thiazole or sulfonamide moieties could enhance efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?

The compound is synthesized via multi-step reactions involving sulfonamide coupling and thiazole ring formation. A representative method includes:

  • Step 1 : Reacting 2-phenylthiazol-4-ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2 : Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >90% purity .
  • Key parameters : Reaction temperature (0–25°C), stoichiometric control of sulfonyl chloride, and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What analytical techniques are used to characterize the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the thiazole, ethyl linker, and sulfonamide groups. For example, the ethyl linker protons appear as triplets (δ 3.2–3.5 ppm), and aromatic protons in the thiazole ring resonate at δ 7.3–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆ClN₃O₂S₂) with <2 ppm mass error .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N = 1.73 Å, C–Cl = 1.74 Å) and dihedral angles between aromatic rings (35.85°) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate:

  • Anticancer activity : IC₅₀ values of 12–45 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Antimicrobial activity : Moderate inhibition (MIC = 32–64 μg/mL) against Staphylococcus aureus and Escherichia coli .
  • Enzyme inhibition : Targets bacterial acetyl-CoA carboxylase (Ki = 8.2 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?

Substitutions on the phenylthiazole or benzenesulfonamide moieties significantly alter activity:

Substituent Biological Effect Reference
4-Trifluoromethyl Enhances lipophilicity, improves IC₅₀ by 3×
2-Benzylthio Increases antimicrobial potency (MIC ↓ 50%)
4-Methylquinazolinyl Reduces cytotoxicity (CC₅₀ >100 μM)
Methodological Insight : Introduce substituents via nucleophilic substitution or Suzuki coupling, followed by in vitro dose-response assays to quantify effects .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Discrepancies may arise from:

  • Assay conditions : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) .
  • Compound purity : Impurities >5% can skew results; validate via HPLC (>95% purity) .
  • Structural analogs : Subtle changes (e.g., chloro vs. trifluoromethyl) alter target binding kinetics . Resolution : Replicate studies under standardized conditions (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are used to elucidate the compound’s mechanism of action?

  • Molecular docking : Predicts binding to bacterial acetyl-CoA carboxylase (PDB: 3HO8) with ΔG = −9.2 kcal/mol .
  • QSAR modeling : Relates logP and polar surface area to antimicrobial activity (R² = 0.87) .
  • MD simulations : Confirms stability of sulfonamide-enzyme interactions over 100 ns trajectories .

Q. How does crystallography aid in understanding conformational flexibility?

X-ray analysis reveals:

  • Torsional angles : The ethyl linker adopts a gauche conformation (60–70°), optimizing π-π stacking with target enzymes .
  • Intermolecular interactions : C–H···O hydrogen bonds (2.1 Å) stabilize crystal packing, mimicking binding site interactions .

Q. What strategies mitigate cytotoxicity while retaining efficacy?

  • Prodrug design : Mask the sulfonamide group with acetylated precursors, reducing off-target effects .
  • Targeted delivery : Conjugate with folate ligands to enhance cancer cell specificity .
  • Metabolic profiling : Use hepatic microsomes to identify and block toxic metabolites (e.g., epoxide intermediates) .

Tables of Key Findings

Q. Table 1: Comparative Biological Activity of Derivatives

Derivative IC₅₀ (μM) Target Reference
Parent compound12.5MCF-7 cells
4-Trifluoromethyl analog4.2Bacterial ACC
2-Benzylthio-4-chloro derivative8.7HCT-116 cells

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